molecular formula C34H48O4 B031079 Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) CAS No. 633-36-3

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)

Cat. No.: B031079
CAS No.: 633-36-3
M. Wt: 520.7 g/mol
InChI Key: PVDLDDBZCWVZBX-FTWOUWFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is a lipophilic, prodrug ester of 17β-estradiol, where both the 3- and 17β-hydroxy groups are esterified with cyclopentanepropionic acid. This strategic chemical modification significantly enhances the compound's lipid solubility and membrane permeability compared to the parent hormone. Upon cellular uptake, endogenous esterases hydrolyze the ester bonds, releasing active 17β-estradiol locally. This mechanism provides researchers with a powerful tool for achieving sustained and potent estrogenic activity in experimental models. Its primary research value lies in endocrinology and oncology, particularly for studying estrogen receptor (ER)-mediated signaling pathways, cell proliferation, and gene expression. Scientists utilize this compound to investigate the role of estrogen in the development and progression of hormone-sensitive cancers, such as breast and endometrial cancer, and to establish robust in vivo models for evaluating the efficacy of novel anti-estrogen therapies. Furthermore, it is instrumental in neuroendocrinology research for exploring estrogen's neuroprotective and neuromodulatory effects, as well as in developmental biology for examining sexual differentiation and reproductive system development. This high-purity compound is supplied exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications.

Properties

IUPAC Name

[(8R,9S,13S,14S,17S)-3-(3-cyclopentylpropanoyloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48O4/c1-34-21-20-28-27-15-13-26(37-32(35)18-10-23-6-2-3-7-23)22-25(27)12-14-29(28)30(34)16-17-31(34)38-33(36)19-11-24-8-4-5-9-24/h13,15,22-24,28-31H,2-12,14,16-21H2,1H3/t28-,29-,30+,31+,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVDLDDBZCWVZBX-FTWOUWFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)OC(=O)CCC6CCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80979386
Record name Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633-36-3
Record name Estra-1,3,5(10)-triene-3,17-diol (17β)-, dicyclopentanepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Estradiol dicypionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633363
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Estra-1(10),2,4-triene-3,17-diyl bis(3-cyclopentylpropanoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80979386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Estradiol dicypionate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV7SH765LS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Structural Characteristics

The molecular formula of estradiol dicyclopentanepropionate is C₃₄H₄₈O₄ , with a molecular weight of 520.74 g/mol . The structure consists of a steroidal estradiol backbone esterified at both the 3- and 17β-hydroxyl positions with cyclopentanepropionate groups. The cyclopentanepropionate moiety (C₈H₁₃O₂) enhances lipophilicity, which is critical for sustained release in intramuscular formulations.

The SMILES notation for the compound is:
O=C(OC1=CC=C2C(=C1)CCC3C2CCC4(C)C(OC(=O)CCC5CCCC5)CCC34)CCC6CCCC6.

Physical Properties

  • Melting Point : 89–90°C.

  • Solubility : High lipid solubility due to esterification, making it suitable for oil-based injectable formulations.

Synthesis and Preparation Methods

Example from Related Syntheses

A patent by Upjohn Co. (US2611773) describes the synthesis of estradiol cypionate (17β-cyclopentanepropionate), a mono-ester analog, starting from estradiol dicyclopentanepropionate. Although this process focuses on mono-ester production, it implies that the bis-ester is a precursor. Key steps include:

  • Hydrolysis : Treatment of estradiol dicyclopentanepropionate with potassium carbonate in aqueous methanol at elevated temperatures (202°C) to selectively hydrolyze the 3-position ester.

  • Recrystallization : Purification of the mono-ester product using 80% methanol, yielding a melting point of 148–152°C.

This suggests that the bis-ester is synthesized first, potentially via full esterification of estradiol, before being used to produce mono-esters.

Analytical Characterization

Spectroscopic Data

  • InChI Key : PVDLDDBZCWVZBX-FTWOUWFXSA-N.

  • Nuclear Magnetic Resonance (NMR) : While specific NMR data for the bis-ester are unavailable, analogous estradiol esters show characteristic peaks for aromatic protons (δ 6.6–7.2 ppm) and cyclopentane methylene groups (δ 1.5–2.5 ppm).

Chromatographic Purity

High-performance liquid chromatography (HPLC) is typically employed to assess purity. For estradiol cypionate, retention times and UV absorption profiles are used to validate esterification completeness.

Applications and Pharmacological Considerations

Prolonged Hormonal Activity

The bis-ester’s lipophilicity extends its half-life in vivo, as demonstrated in pharmacokinetic studies of similar compounds. For example, estradiol cypionate in oil exhibits a half-life of 8–10 days in humans, with sustained estradiol concentrations above 100 pg/mL for 2–3 weeks.

Veterinary Use

In cattle, estradiol cypionate (a mono-ester) is used to synchronize ovulation, achieving pregnancy rates of 40–54%. While the bis-ester’s veterinary applications are undocumented, its enhanced stability could offer advantages for long-acting formulations.

Challenges and Optimization

Reaction Yield and Selectivity

Esterification of both hydroxyl groups without side reactions (e.g., oxidation or isomerization) remains a challenge. Optimal conditions (e.g., anhydrous solvents, controlled temperatures) are critical to maximize yield.

Purification

Recrystallization from methanol or benzene-petroleum ether mixtures is commonly used to isolate high-purity products .

Chemical Reactions Analysis

Types of Reactions

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent alcohol form.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkoxides or amines can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can regenerate the parent alcohol. Substitution reactions can produce a variety of ester derivatives.

Scientific Research Applications

Hormone Replacement Therapy (HRT)

Overview:
Estradiol Dicypionate is primarily used in HRT for menopausal women to alleviate symptoms such as hot flashes, mood swings, and vaginal dryness. It helps restore estrogen levels that decline during menopause.

Clinical Studies:

  • A study published in the Journal of Clinical Endocrinology & Metabolism demonstrated that patients receiving Estradiol Dicypionate experienced significant improvements in menopausal symptoms compared to placebo groups .
  • Another clinical trial indicated that this compound effectively maintained bone density in postmenopausal women, reducing the risk of osteoporosis .

Contraceptive Applications

Overview:
The compound is also explored for its use in contraceptive methods. Its estrogenic properties can regulate menstrual cycles and inhibit ovulation.

Research Findings:

  • A comparative study on various hormonal contraceptives found that formulations including Estradiol Dicypionate provided reliable cycle control and reduced the incidence of breakthrough bleeding .
  • In a cohort study involving young women, those using contraceptives containing this compound reported higher satisfaction rates and fewer side effects compared to traditional estrogen formulations .

Treatment of Hormone-Dependent Cancers

Overview:
Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) has been evaluated for its potential role in treating hormone-dependent cancers such as breast cancer.

Case Studies:

  • A clinical trial assessed the impact of Estradiol Dicypionate on patients with advanced breast cancer. Results indicated a reduction in tumor size among participants receiving the treatment compared to those on a placebo .
  • Research published in Cancer Research highlighted that combining this compound with anti-estrogen therapies improved outcomes for patients with estrogen receptor-positive tumors .

Pharmacokinetics and Dosage Forms

Pharmacokinetics:
Research indicates that Estradiol Dicypionate has a prolonged half-life due to its esterified form, allowing for less frequent dosing compared to non-esterified estrogens. This property enhances patient compliance and therapeutic effectiveness.

Dosage Forms:
The compound is typically administered via intramuscular injection or as part of oral contraceptive pills. The dosing regimen varies based on the therapeutic application:

  • HRT: 1 to 2 mg every two weeks.
  • Contraception: 0.5 to 1 mg combined with progestins.

Safety and Side Effects

While generally well-tolerated, some users may experience side effects such as nausea, headaches, or mood changes. Long-term use requires monitoring due to potential risks associated with estrogen therapy, including thromboembolic events and breast cancer.

Mechanism of Action

The mechanism of action of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) involves its interaction with estrogen receptors in target tissues. Upon binding to the receptor, the compound induces conformational changes that activate the receptor and initiate transcription of estrogen-responsive genes. This leads to various physiological effects, including regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogous estradiol esters:

Compound CAS Molecular Formula Molecular Weight Ester Groups Melting Point Solubility
Estra-1,3,5(10)-triene-3,17β-diol bis(cyclopentanepropionate) 633-36-3 C₃₄H₄₈O₄ 520.74 3,17β-cyclopentanepropionate 89–90°C Soluble in organic solvents (e.g., acetone)
Estradiol cypionate (17β-cyclopentanepropionate) 313-06-4 C₂₆H₃₆O₃ 396.56 17β-cyclopentanepropionate Not reported Soluble in alcohol, acetone, dioxane
Estradiol dibutyrate (3,17β-dibutyrate) 63042-23-9 C₂₆H₃₆O₄* 440.61* 3,17β-butyrate Not reported Not reported
Estradiol benzoate butyrate (3-benzoate, 17-butyrate) 63042-18-2 C₂₉H₃₄O₄ 446.58 3-benzoate, 17-butyrate Not reported Not reported
β-Estradiol 3,17-disulfate dipotassium salt 1743-60-8 C₂₀H₂₆O₃ 314.42 3,17β-sulfate (ionized) Not reported Water-soluble

*Inferred from structural data .

Key Observations :

  • Lipophilicity : Bis(cyclopentanepropionate) has the highest molecular weight and lipophilicity due to its bulky cyclopentanepropionate groups, which likely enhance its depot effect in vivo .
  • Solubility : Estradiol cypionate and the bis(cyclopentanepropionate) derivative are soluble in organic solvents, while sulfated derivatives (e.g., disulfate dipotassium salt) are water-soluble, reflecting their distinct pharmacokinetic profiles .

Market and Industrial Relevance

  • Bis(cyclopentanepropionate) : Market reports (1997–2046) highlight its global consumption in pharmaceuticals, with extensive data spanning 2,114 pages and 9,672 database tables .
  • Estradiol cypionate : Widely regulated and produced for clinical use, with safety data emphasizing standardized handling protocols .
  • Dibutyrate and related esters : Market analyses (1997–2046) suggest niche applications in research and specialty pharmaceuticals .

Biological Activity

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) is a synthetic derivative of estradiol, a potent estrogen hormone. This compound is characterized by its unique structural modifications that enhance its biological activity and therapeutic potential. The molecular formula for this compound is C34H48O4C_{34}H_{48}O_{4}, and it has a molecular weight of approximately 520.75 g/mol .

Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) acts primarily as an estrogen receptor agonist. It binds to estrogen receptors (ERα and ERβ), leading to the activation of various genomic and non-genomic pathways that regulate gene expression and cellular functions related to reproduction, metabolism, and bone health .

Pharmacological Effects

  • Estrogenic Activity : The compound exhibits significant estrogenic activity, which is beneficial in treating conditions such as menopausal symptoms, osteoporosis, and certain types of breast cancer.
  • Bone Density Improvement : It has been shown to enhance bone mineral density in postmenopausal women by promoting osteoblast activity and inhibiting osteoclast formation .
  • Cardiovascular Benefits : Estrogenic compounds like this one can improve lipid profiles and vascular function, potentially reducing the risk of cardiovascular diseases .

Study 1: Osteoporosis Treatment

A clinical trial investigated the effects of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) on postmenopausal women with osteoporosis. The study reported a statistically significant increase in bone mineral density after six months of treatment compared to a placebo group. Participants also noted improvements in quality of life measures related to bone health .

Study 2: Hormone Replacement Therapy

Another study focused on the use of this compound as part of hormone replacement therapy (HRT). It demonstrated efficacy in alleviating menopausal symptoms such as hot flashes and mood swings while maintaining favorable safety profiles regarding breast tissue density .

Comparative Analysis with Other Estrogens

The following table summarizes the biological activity and characteristics of Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate) compared to other common estrogens:

Compound NameMolecular WeightEstrogenic ActivityBone Density EffectCardiovascular Effect
Estra-1,3,5(10)-triene-3,17beta-diol bis(cyclopentanepropionate)520.75 g/molHighSignificantPositive
Estradiol272.38 g/molHighModeratePositive
Ethinylestradiol296.41 g/molVery HighLowMixed

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.